N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a hydroxybenzoyl group, and a pyrrolidine carboxamide moiety
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-12(11-16-13(2)22-27-14(16)3)21-19(25)17-8-6-10-23(17)20(26)15-7-4-5-9-18(15)24/h4-5,7,9,12,17,24H,6,8,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOQHFNCFRWNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate, yielding 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-yl group and subsequently form the desired oxazole derivative.
The next step involves the coupling of the oxazole derivative with a hydroxybenzoyl chloride to form the hydroxybenzoyl oxazole intermediate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Finally, the hydroxybenzoyl oxazole intermediate is reacted with pyrrolidine-2-carboxamide under suitable conditions to yield the target compound. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxazole formation step, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding amine.
Substitution: The hydroxy group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and hydroxybenzoyl group are likely involved in binding to the active site of the target protein, while the pyrrolidine carboxamide moiety may enhance the compound’s stability and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(propan-2-yl)aniline
- **N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(propan-2-yl)aniline
- **N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(propan-2-yl)aniline
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties The presence of the hydroxybenzoyl group allows for potential interactions with biological targets, while the oxazole ring provides stability and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
